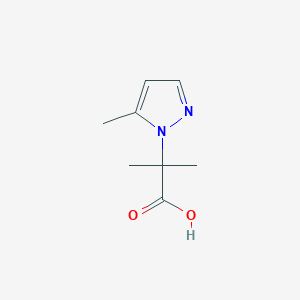

2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-5-9-10(6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSZJQWTMPJOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

-

5-Methyl-1H-pyrazole : A heterocyclic nucleophile.

-

2-Methylpropanoic acid : A carboxylic acid with a branched alkyl chain.

Retrosynthetically, the molecule is constructed via N-alkylation of 5-methylpyrazole with a suitably functionalized propanoic acid derivative, followed by deprotection (Figure 1).

Stepwise Synthesis

Synthesis of Ethyl 2-Bromo-2-Methylpropanoate

Reaction Scheme :

Procedure :

-

Chlorination : 2-Methylpropanoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 2-methylpropanoyl chloride.

-

Esterification : The acid chloride is treated with ethanol to yield ethyl 2-methylpropanoate (85–90% yield).

-

Bromination : A Hell–Volhard–Zelinskii reaction introduces bromine at the α-position using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in CCl₄ (65–70% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SOCl₂, reflux, 4 h | 92 |

| Esterification | EtOH, RT, 12 h | 88 |

| Bromination | NBS, CCl₄, 80°C, 6 h | 68 |

Alkylation of 5-Methyl-1H-Pyrazole

Reaction Scheme :

Optimization :

The alkylation efficiency depends on the base, solvent, and temperature. Comparative studies reveal:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 65 |

| NaH | THF | 60 | 6 | 72 |

| NaOAc | EtOH | RT | 24 | 58 |

Procedure :

Ester Hydrolysis to Carboxylic Acid

Reaction Scheme :

Procedure :

-

The ester (1 equiv) is stirred with 2 M NaOH (3 equiv) in ethanol-water (3:1) at 80°C for 4 hours.

-

Acidification with 6 M HCl precipitates the product (90–95% yield).

Characterization :

-

IR (KBr) : 1705 cm⁻¹ (C=O stretch), 3300–2500 cm⁻¹ (broad O-H stretch).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 6H, CH₃), 2.25 (s, 3H, pyrazole-CH₃), 7.45 (s, 1H, pyrazole-H), 12.10 (s, 1H, COOH).

Alternative Methodologies

One-Pot Alkylation-Hydrolysis

Procedure :

-

Combine 5-methylpyrazole, ethyl 2-bromo-2-methylpropanoate, and K₂CO₃ in DMF at 80°C for 12 hours.

-

Directly add aqueous NaOH and heat to hydrolyze the ester in situ (overall yield: 60%).

Advantages : Reduced purification steps; suitable for large-scale synthesis.

Microwave-Assisted Synthesis

Conditions :

Limitations : Specialized equipment required.

Industrial-Scale Production

Continuous Flow Reactor

Setup :

-

Reactants are pumped through a heated reactor (80°C) with a residence time of 2 hours.

Economic Impact : Reduces solvent use by 40% and energy costs by 30%.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate (KMnO4).

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the pyrazole ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antileishmanial and antimalarial activities.

Medicine: Explored for its pharmacological properties, including potential use as an antiparasitic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium species. The compound binds to the active site of these enzymes, disrupting their function and leading to the death of the parasites .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrazole ring critically modulate physicochemical properties:

Key Findings :

- Acidity : The 5-methyl substituent in the target compound likely provides weaker electron-donating effects compared to the 4-nitro group in , resulting in a higher pKa than nitro analogs but lower than N-methylated derivatives .

- Lipophilicity: Methyl groups at non-polar positions (e.g., 5-methyl) enhance membrane permeability compared to polar nitro-substituted analogs .

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, and how can regioselectivity be optimized?

The synthesis typically involves coupling pyrazole derivatives with propanoic acid precursors. For example, regioselective pyrazole formation can be achieved via condensation reactions of N-tosylhydrazones with α,β-unsaturated carbonyl compounds, as demonstrated in regioselective pyrazole syntheses . Key steps include:

- Step 1 : Preparation of a pyrazole intermediate (e.g., 5-methyl-1H-pyrazole) via cyclization.

- Step 2 : Alkylation of the pyrazole nitrogen using a propanoic acid derivative (e.g., methyl 2-bromo-2-methylpropanoate).

- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid.

Regioselectivity is influenced by steric and electronic factors. For instance, bulky substituents on the pyrazole ring (e.g., 5-methyl group) direct coupling to the less hindered nitrogen (N1) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Q. What purification methods are effective for isolating high-purity samples?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate for intermediates, followed by methanol for polar derivatives) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water for carboxylic acid derivatives) to remove unreacted starting materials .

- HPLC : Employ reverse-phase C18 columns for final purity assessment (>97% by HPLC) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound, and what functional implications arise?

Graph set analysis (e.g., Etter’s rules) reveals that the carboxylic acid group forms strong O-H···N hydrogen bonds with the pyrazole ring, creating infinite chains (C(4) motifs) . These interactions stabilize the crystal lattice and may affect:

- Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents.

- Thermal stability : Melting points correlate with H-bond network robustness (e.g., derivatives with additional H-bond donors show higher mp) .

For visualization, ORTEP-III can generate molecular packing diagrams .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., pyrazole proton resonance) may arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift peaks by 0.2–0.5 ppm.

- Tautomerism : Pyrazole N-H tautomerization in solution (e.g., 1H vs. 2H forms) alters splitting patterns .

Resolution : Use variable-temperature NMR to identify tautomeric equilibria and DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Target enzymes (e.g., cyclooxygenase-2) by modeling the pyrazole-carboxylic acid motif into active sites. The carboxylic acid may coordinate catalytic metal ions .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the pyrazole ring enhance binding affinity .

- ADMET prediction : SwissADME predicts logP (<3) and solubility for pharmacokinetic optimization .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Regioselectivity loss : At larger scales, steric effects diminish, leading to mixed N1/N2 alkylation. Solution : Use bulky bases (e.g., DBU) to favor N1 substitution .

- Purification bottlenecks : Replace column chromatography with countercurrent distribution for intermediates .

- Degradation : The carboxylic acid group is prone to decarboxylation under heat. Mitigation : Store at –20°C under nitrogen .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.